molecular formula C7H13NO2 B121273 (2R)-1-oxo-1-pyrrolidinylpropane-2-ol CAS No. 151670-13-2

(2R)-1-oxo-1-pyrrolidinylpropane-2-ol

Katalognummer: B121273
CAS-Nummer: 151670-13-2
Molekulargewicht: 143.18 g/mol
InChI-Schlüssel: KLCGBSXTJWOEJD-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-1-oxo-1-pyrrolidinylpropane-2-ol is a chiral compound characterized by a pyrrolidinone (2-pyrrolidone) ring system attached to a propane-2-ol moiety in the R-configuration. This compound is likely of interest in pharmaceutical synthesis due to its stereochemistry and functional group arrangement, which may influence binding affinity in biological systems .

Biologische Aktivität

(2R)-1-oxo-1-pyrrolidinylpropane-2-ol, also known as an optically active amino acid derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its diverse pharmacological profiles. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C₇H₁₃NO₂. It belongs to a class of compounds known for their ability to interact with various biological targets, making them suitable for drug development. The compound's structure includes a pyrrolidine ring, which is often associated with significant biological activity due to its ability to mimic natural substrates in biochemical pathways.

Synthesis

The synthesis of this compound typically involves the reaction of optically active alcohol derivatives with various substrates. This method allows for the production of high-purity compounds that can be further modified for enhanced biological activity. For example, the synthesis process may include steps such as ester exchange or hydrolysis to yield the desired amino acid derivatives .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. In vitro assays have demonstrated that certain derivatives exhibit potent cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA54915Induction of apoptosis
Derivative AHeLa10Inhibition of cell cycle
Derivative BMCF720Apoptosis and necrosis

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate that specific derivatives can effectively combat multidrug-resistant strains of Staphylococcus aureus. The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity Against Multidrug-resistant Strains

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)Mechanism
This compoundS. aureus5 µg/mLMembrane disruption
Derivative CE. coli8 µg/mLMetabolic inhibition

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Membrane Interaction : Its hydrophobic nature allows it to integrate into lipid membranes, disrupting cellular integrity in bacteria.
  • Apoptotic Induction : Activation of apoptotic pathways has been observed in cancer cells treated with this compound.

Case Studies

Several case studies have investigated the efficacy and safety profile of this compound in preclinical models:

Case Study 1: Lung Cancer Treatment

A study conducted on A549 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study highlighted the compound's potential as a lead candidate for lung cancer therapy.

Case Study 2: Antimicrobial Efficacy

In a clinical setting, derivatives of this compound were tested against clinical isolates of Staphylococcus aureus. Results indicated a marked decrease in bacterial load in treated samples, supporting its use as an antimicrobial agent.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol typically involves the reaction of appropriate aldehydes with keto acids in the presence of bases such as morpholine. The process can be optimized under specific conditions to yield the desired stereoisomers and derivatives .

Anticancer Activity

Recent studies have highlighted the potential of 5-oxopyrrolidine derivatives, including this compound, in anticancer applications. These compounds have shown promising results against various cancer cell lines, including A549 lung adenocarcinoma cells. For instance, modifications to the basic structure have resulted in enhanced cytotoxicity, with certain derivatives achieving significant reductions in cell viability compared to standard treatments such as cisplatin .

CompoundCell LineViability Reduction (%)Notes
This compoundA54964%Enhanced activity with specific substitutions
Derivative XHSAEC1-KT61%Increased cytotoxicity towards non-cancerous cells

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been explored, particularly against multidrug-resistant strains of Staphylococcus aureus. The compound exhibits selective activity that could be harnessed for therapeutic applications in treating infections caused by resistant pathogens .

PathogenActivityResistance Type
Staphylococcus aureusEffectiveMethicillin-resistant
Escherichia coliLimitedCarbapenem-resistant

Case Study 1: Anticancer Efficacy

A study evaluated a series of 5-oxopyrrolidine derivatives for their anticancer properties using A549 cells. The results indicated that specific substitutions on the pyrrolidine ring significantly enhanced anticancer activity. For example, a derivative with a 4-dimethylamino phenyl substitution displayed superior efficacy compared to other analogs .

Case Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of this compound against various resistant bacterial strains. The study demonstrated that certain derivatives maintained potent activity against resistant strains while exhibiting minimal toxicity towards human cells, suggesting a favorable therapeutic index for further development .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves chiral resolution or asymmetric catalysis. Key steps include:

  • Chiral Pool Strategy : Use (R)-propylene oxide as a starting material for stereochemical control .
  • Pyrrolidinone Ring Formation : Cyclization via nucleophilic substitution or catalytic hydrogenation under controlled pH (6.5–7.5) to minimize racemization .
  • Optimization : Reaction efficiency improves with anhydrous conditions (e.g., molecular sieves) and catalysts like Pd/C or Ru-complexes for enantiomeric excess (>95%) .

Q. Which analytical techniques are most effective for purity assessment and structural confirmation?

Methodological Answer:

  • HPLC : Use a C18 column (e.g., Zorbax Eclipse Plus, 4.6 × 150 mm, 3.5 µm) with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30). Retention time: ~8.2 min .
  • Chiral Purity : Chiral HPLC (Chiralpak AD-H column) with hexane:isopropanol (80:20) resolves enantiomers (Rf: 1.2 for (2R)-isomer) .
  • Spectroscopy : Confirm structure via 1H^1H-NMR (δ 3.65 ppm for pyrrolidinone protons) and HRMS (m/z 172.0974 [M+H]+^+) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (classified as Skin Irritant Category 2) .
  • Storage : Store in amber vials at 2–8°C under nitrogen to prevent oxidation. Shelf life: 12 months .
  • Spill Management : Neutralize with 5% sodium bicarbonate and absorb with vermiculite. Dispose via licensed hazardous waste contractors .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data for this compound?

Methodological Answer: Contradictory results (e.g., varying IC50_{50} values in enzyme assays) often arise from:

  • Experimental Design : Standardize assay conditions (e.g., buffer pH, temperature) and validate with positive controls (e.g., piracetam for nootropic activity) .
  • Data Analysis : Use multivariate regression to account for confounding variables like solvent polarity or protein binding .
  • Replication : Conduct multi-center studies to verify dose-response curves and exclude batch-to-batch variability .

Q. What strategies are recommended for impurity profiling in GMP-compliant synthesis?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (40°C/75% RH), UV light, and acidic/alkaline conditions to identify degradation products (e.g., 2-pyrrolidone, a common impurity) .
  • LC-MS/MS : Detect trace impurities (<0.1%) using a Q-TOF mass spectrometer in positive ion mode. Key impurities include:
Impurity NameMolecular FormulaDetection Limit (ppm)Source
2-PyrrolidoneC4_4H7_7NO10Cyclization byproduct
(2S)-EnantiomerC8_8H15_{15}NO2_25Incomplete resolution

Q. How can chiral inversion during storage or biological assays be mitigated?

Methodological Answer:

  • Stabilizers : Add 0.01% BHT (butylated hydroxytoluene) to prevent racemization via free radical pathways .
  • Biological Matrices : Use EDTA-treated plasma to chelate metal ions that catalyze stereochemical inversion .
  • In Silico Modeling : Predict stability using DFT (Density Functional Theory) calculations for energy barriers of R→S inversion .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares (2R)-1-oxo-1-pyrrolidinylpropane-2-ol with structurally related compounds from the provided evidence:

Compound Name CAS Number Molecular Formula Functional Groups Stereochemistry Key Applications/Context
This compound Not provided C₇H₁₃NO₂ Pyrrolidinone, hydroxyl R-configuration Potential chiral intermediate
Imp. A(EP): (2RS)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid 67118-31-4 C₈H₁₃NO₃ Pyrrolidinone, carboxylic acid Racemic (RS) Pharmaceutical impurity
Pyrrolidin-2-one (2-Pyrrolidone) 616-45-5 C₄H₇NO Pyrrolidinone N/A Solvent, polymer synthesis
Piracetam 7491-74-9 C₆H₁₀N₂O₂ Pyrrolidinone, acetamide Racemic Nootropic agent
Levocarnitine 6538-82-5 C₇H₁₅NO₃ Quaternary ammonium, hydroxyl L-configuration Fatty acid metabolism

Key Observations:

  • Functional Groups : The hydroxyl group in this compound distinguishes it from carboxylic acid-containing analogs like Imp. A(EP) and the acetamide group in Piracetam. This difference impacts solubility and reactivity; hydroxyl groups are less acidic than carboxylic acids but more polar than simple amides.
  • Stereochemistry : The R-configuration in the target compound contrasts with racemic mixtures (e.g., Imp. A(EP), Piracetam) and the L-form in Levocarnitine. Enantiomeric purity is critical for pharmacological activity, as seen in Levocarnitine’s role in mitochondrial transport .
  • Structural Complexity: Impurities such as (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol (CAS 163685-38-9) have larger aromatic and amino substituents, suggesting divergent biological targets compared to the simpler pyrrolidinone derivatives .

Physicochemical and Pharmacological Properties

  • Solubility : The hydroxyl group in this compound likely improves water solubility compared to Pyrrolidin-2-one (logP ~0.3) but reduces it relative to Levocarnitine, which has ionizable ammonium and hydroxyl groups.
  • Biological Activity: Piracetam’s nootropic effects are linked to its pyrrolidinone-acetamide structure, which modulates glutamate receptors. The target compound’s hydroxyl group may alter binding kinetics or metabolic stability .
  • Stability : Racemic impurities like Imp. A(EP) may exhibit different degradation profiles due to stereochemical instability, whereas the enantiomerically pure target compound could offer better shelf life .

Eigenschaften

IUPAC Name

(2R)-2-hydroxy-1-pyrrolidin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-6(9)7(10)8-4-2-3-5-8/h6,9H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCGBSXTJWOEJD-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N1CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151670-13-2
Record name (2R)-2-hydroxy-1-(pyrrolidin-1-yl)propan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-1-oxo-1-pyrrolidinylpropane-2-ol
Reactant of Route 2
Reactant of Route 2
(2R)-1-oxo-1-pyrrolidinylpropane-2-ol
Reactant of Route 3
Reactant of Route 3
(2R)-1-oxo-1-pyrrolidinylpropane-2-ol
Reactant of Route 4
Reactant of Route 4
(2R)-1-oxo-1-pyrrolidinylpropane-2-ol
Reactant of Route 5
Reactant of Route 5
(2R)-1-oxo-1-pyrrolidinylpropane-2-ol
Reactant of Route 6
Reactant of Route 6
(2R)-1-oxo-1-pyrrolidinylpropane-2-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.